Enhanced Lipophilicity (XLogP3) of the 4-CF3 Congener Relative to Phenyl, 4-Methoxy, and m-Tolyl Analogs
The target compound exhibits a computed XLogP3 of 3.3, which is approximately 1.1 log units higher than the unsubstituted phenyl analog 1-(3-hydroxy-4,4-dimethylpentyl)-3-phenylurea (estimated XLogP3 ≈ 2.2 based on fragment subtraction of the CF3 contribution [1]) and 1.4–1.6 log units above the 4-methoxyphenyl (XLogP3 ≈ 1.7–1.9) and m-tolyl (XLogP3 ≈ 2.4) congeners [2]. Increased lipophilicity within this range correlates with improved passive membrane permeability and, in the context of kinase inhibitor SAR, often translates to higher intracellular target engagement [3].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Phenyl analog: XLogP3 ≈ 2.2; 4-Methoxyphenyl analog: XLogP3 ≈ 1.7–1.9; m-Tolyl analog: XLogP3 ≈ 2.4 |
| Quantified Difference | ΔXLogP3 = +1.1 (vs phenyl); +1.4 to +1.6 (vs 4-methoxyphenyl); +0.9 (vs m-tolyl) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2019.06.18 release); analog values estimated via fragment-based calculation using the CF3 hydrophobic fragment constant (π = 0.88) [1] |
Why This Matters
Higher lipophilicity without exceeding drug-like limits (XLogP3 < 5) can enhance membrane permeability and intracellular target access, potentially reducing the concentration needed for cellular activity relative to less lipophilic analogs.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
- [2] PubChem Compound Summary for CID 71787656. National Center for Biotechnology Information (2024). View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
